(3R)-4-Cyano-3-hydroxybutanamide
Overview
Description
(3R)-4-Cyano-3-hydroxybutanamide is an organic compound with a chiral center at the third carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-4-Cyano-3-hydroxybutanamide can be achieved through several methods. One common approach involves the stereoselective reduction of a suitable precursor, such as a cyano-substituted ketone, using a chiral reducing agent. The reaction conditions typically include a solvent like ethanol or methanol and a temperature range of 0-25°C to ensure high enantioselectivity.
Industrial Production Methods
Industrial production of this compound often employs biocatalytic processes. These methods utilize enzymes to catalyze the reduction of cyano-substituted ketones, providing high yields and enantioselectivity under mild conditions. The use of biocatalysts also reduces the need for hazardous chemicals and harsh reaction conditions, making the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
(3R)-4-Cyano-3-hydroxybutanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The cyano group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products
Oxidation: Formation of 4-cyano-3-oxobutanamide.
Reduction: Formation of 4-amino-3-hydroxybutanamide.
Substitution: Formation of 4-cyano-3-halobutanamide or 4-cyano-3-alkoxybutanamide.
Scientific Research Applications
(3R)-4-Cyano-3-hydroxybutanamide has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which (3R)-4-Cyano-3-hydroxybutanamide exerts its effects involves interactions with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The compound’s cyano and hydroxyl groups play crucial roles in these interactions, forming hydrogen bonds and other non-covalent interactions with the target molecules.
Comparison with Similar Compounds
Similar Compounds
(3S)-4-Cyano-3-hydroxybutanamide: The enantiomer of (3R)-4-Cyano-3-hydroxybutanamide, with similar chemical properties but different biological activities.
4-Cyano-3-hydroxybutanoic acid: A structurally related compound with a carboxylic acid group instead of an amide group.
4-Cyano-3-hydroxybutanal: A related compound with an aldehyde group instead of an amide group.
Uniqueness
This compound is unique due to its specific stereochemistry, which imparts distinct biological activities and interactions with molecular targets. Its chiral center allows for enantioselective synthesis and applications, making it valuable in the development of chiral drugs and catalysts.
Properties
IUPAC Name |
(3R)-4-cyano-3-hydroxybutanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2/c6-2-1-4(8)3-5(7)9/h4,8H,1,3H2,(H2,7,9)/t4-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGNICYPMHKZAGS-SCSAIBSYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)C(CC(=O)N)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C#N)[C@H](CC(=O)N)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10462175 | |
Record name | (3R)-4-Cyano-3-hydroxybutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10462175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
244094-04-0 | |
Record name | (3R)-4-Cyano-3-hydroxybutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10462175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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